![molecular formula C17H13N3O3S B2714270 N-[4-(1,3-Benzodioxol-5-yl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide CAS No. 1328088-87-4](/img/structure/B2714270.png)
N-[4-(1,3-Benzodioxol-5-yl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, molecules have been synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Scientific Research Applications
Synthesis and Derivatives
The synthesis of complex heterocyclic compounds, including thiazolopyrimidines, pyridines, and benzothiazepines, is a key area of research. For example, the work by Fadda et al. (2013) discusses the synthesis of tetrahydropyrimidine-thione and their derivatives, showcasing the methodologies that could be applicable to synthesizing compounds like N-[4-(1,3-Benzodioxol-5-yl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide (Fadda, Bondock, Khalil, & Tawfik, 2013). Similarly, studies on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines by Abu‐Hashem et al. (2020) contribute to understanding the chemical reactions and potential biological activities of such compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Biological Activities
Research into the biological activities of heterocyclic compounds closely related to N-[4-(1,3-Benzodioxol-5-yl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide is crucial. The evaluation of thiazole and pyridine derivatives as inhibitors of specific enzymes or for their potential anti-inflammatory, antibacterial, or antitumor properties is a significant area of interest. For instance, Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues as inhibitors of Mycobacterium tuberculosis GyrB, highlighting the therapeutic potential of thiazole derivatives in treating bacterial infections (Jeankumar et al., 2013).
properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c1-10-15(12-2-3-13-14(8-12)23-9-22-13)19-17(24-10)20-16(21)11-4-6-18-7-5-11/h2-8H,9H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBTWAFBFWKQDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=NC=C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-Benzodioxol-5-yl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.